molecular formula C10H11N3O B8479761 1-Acetyl-5,6-dimethylpyrazolo [4,3-b] pyridine

1-Acetyl-5,6-dimethylpyrazolo [4,3-b] pyridine

Cat. No. B8479761
M. Wt: 189.21 g/mol
InChI Key: CBCNDYWDDGDFEU-UHFFFAOYSA-N
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Patent
US05300478

Procedure details

The reaction was run similar to that described by D. Chapman and J. Durst, J. Chem. Soc. Perkin I, 2398 (I980). A 12.40 g sample of the 5-(acetylamino)-2,3,6-trimethylpyridine was combined with 22 mL of acetic anhydride, 22 mL of acetic acid, and 13 g of potassium acetate in 200 mL of benzene. The mixture was brought to relux. A solution of an excess of amyl nitrite, (11 g) in benzene (40 mL), was added to the refluxing solution over a period of 2 hours and refluxing was continued an additional 12 hours. The reaction was cooled and stirred, with 200 mL of 5% aqueous sodium carbonate, for 3 hours. The organic phase was separated, dried with anhydrous sodium sulfate, concentrated under vacuum and chromatographed (silica gel: methylene chloride/ether) to give 4.94 g of 1-acetyl-5,6-dimethylpyrazolo [4,3-b] pyridine. ##STR6##
Name
5-(acetylamino)-2,3,6-trimethylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
22 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH3:13])[C:8]([CH3:12])=[N:9][C:10]=1[CH3:11])(=[O:3])[CH3:2].C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:26](OCCCCC)=O.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1.C(O)(=O)C>[C:1]([N:4]1[C:5]2[C:10](=[N:9][C:8]([CH3:12])=[C:7]([CH3:13])[CH:6]=2)[CH:11]=[N:26]1)(=[O:3])[CH3:2] |f:2.3,5.6.7|

Inputs

Step One
Name
5-(acetylamino)-2,3,6-trimethylpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=NC1C)C)C
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
potassium acetate
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
11 g
Type
reactant
Smiles
N(=O)OCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel: methylene chloride/ether)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=NC(=C(C=C21)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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